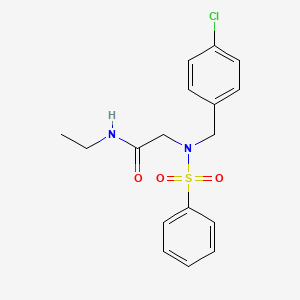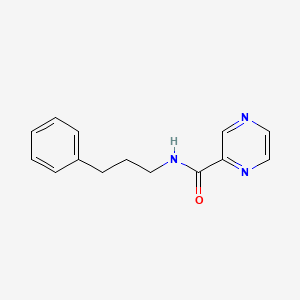![molecular formula C18H15ClF4N2O B4868296 N-[2-chloro-5-(trifluoromethyl)phenyl]-6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide](/img/structure/B4868296.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-chloro-5-(trifluoromethyl)phenyl]-6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide is a complex organic compound that belongs to the class of trifluoromethylbenzenes This compound is characterized by the presence of a trifluoromethyl group, a chloro group, and a fluoro group attached to a quinoline backbone
Métodos De Preparación
One common synthetic route involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the trifluoromethyl group . The reaction conditions often require the use of organoboron reagents and palladium catalysts under mild conditions. Industrial production methods may involve large-scale synthesis using similar catalytic processes, optimized for higher yields and purity.
Análisis De Reacciones Químicas
N-[2-chloro-5-(trifluoromethyl)phenyl]-6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions. Common reagents used in these reactions include palladium catalysts, organoboron reagents, and strong oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[2-chloro-5-(trifluoromethyl)phenyl]-6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique chemical properties make it a valuable tool in studying biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparación Con Compuestos Similares
N-[2-chloro-5-(trifluoromethyl)phenyl]-6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide can be compared with other similar compounds, such as:
2-chloro-5-(trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethyl and chloro groups but differ in their overall structure and reactivity.
Fluoroquinolines: These compounds have a similar quinoline backbone with varying substituents, affecting their chemical properties and applications.
Trifluoromethylbenzenes: These compounds contain the trifluoromethyl group attached to a benzene ring, offering different reactivity and applications compared to the quinoline derivatives. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Propiedades
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF4N2O/c1-10-2-3-11-8-13(20)5-7-16(11)25(10)17(26)24-15-9-12(18(21,22)23)4-6-14(15)19/h4-10H,2-3H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDBTZJPCSNOEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]ACETAMIDE](/img/structure/B4868214.png)
![ETHYL 3-({[4-(3,4-DICHLOROPHENYL)PIPERAZINO]CARBONYL}AMINO)PROPANOATE](/img/structure/B4868220.png)
![N-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-3-methylbutanamide](/img/structure/B4868230.png)
![N-(2-chloro-4-methylphenyl)-4-[4-(propan-2-yloxy)benzyl]piperazine-1-carboxamide](/img/structure/B4868236.png)

![N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride](/img/structure/B4868243.png)
![4-chloro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B4868250.png)
![ethyl 5-benzyl-2-{[(2-formylhydrazino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4868266.png)
![7-(4-fluorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4868268.png)
METHANONE](/img/structure/B4868276.png)

![N-(4-iodo-2-methylphenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4868314.png)

![N-[1-(OXOLAN-2-YL)ETHYL]-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE](/img/structure/B4868327.png)
